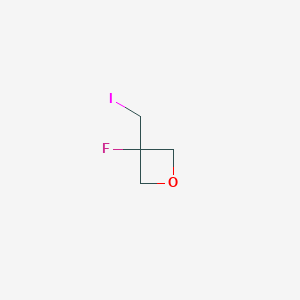

3-Fluoro-3-(iodomethyl)oxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUZKLPBHBABDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-fluoro-3-(iodomethyl)oxetane

An In-depth Technical Guide to the Synthesis of 3-Fluoro-3-(iodomethyl)oxetane: A Keystone Building Block for Next-Generation Therapeutics

Authored by a Senior Application Scientist

Foreword: The Rising Prominence of Fluorinated Oxetanes in Drug Discovery

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic clearance.[3][4] The convergence of these two powerful motifs in structures like this compound presents a tantalizing opportunity for the development of novel therapeutics with enhanced pharmacological profiles.[5] This guide provides a comprehensive overview of a proposed synthetic strategy for this valuable building block, grounded in established chemical principles and tailored for researchers and drug development professionals.

Strategic Overview: A Proposed Retrosynthetic Pathway

A direct, documented is not readily found in the current literature. Therefore, a robust and logical synthetic route must be devised from available precursors and known transformations. Our proposed retrosynthesis commences by disconnecting the carbon-iodine bond, identifying 3-fluoro-3-(hydroxymethyl)oxetane as a key intermediate. This intermediate, in turn, can be envisioned to arise from the deoxyfluorination of a corresponding diol, 3,3-bis(hydroxymethyl)oxetane. This diol is accessible from diethyl 3,3-bis(hydroxymethyl)malonate through a multi-step sequence. This strategic approach is illustrated in the workflow diagram below.

Sources

3-fluoro-3-(iodomethyl)oxetane chemical properties

This guide provides an in-depth technical analysis of 3-fluoro-3-(iodomethyl)oxetane , a specialized fluorinated building block used in modern medicinal chemistry to modulate physicochemical properties and metabolic stability.

Executive Summary

This compound (CAS: 1363381-23-0 ) is a high-value heterocyclic intermediate designed for the installation of the 3-fluorooxetane-3-methyl motif. This structural unit acts as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups. The presence of the fluorine atom at the C3 position lowers the basicity of the oxetane oxygen, enhancing acid stability, while the iodomethyl group serves as a versatile electrophilic handle for C-C, C-N, and C-O bond-forming reactions.

| Property | Data |

| CAS Number | 1363381-23-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₆FIO |

| Molecular Weight | 215.99 g/mol |

| Appearance | Colorless to pale yellow liquid / Low-melting solid |

| Density | ~2.09 g/mL (Predicted) |

| Boiling Point | ~170–180 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

Structural Analysis & Physicochemical Properties

Conformational Landscape

The oxetane ring is inherently puckered (approx. 8.7°) to minimize torsional strain. The introduction of the fluorine atom and the bulky iodomethyl group at the C3 position creates a gem-disubstituted quaternary center.

-

Dipole Moment : The C-F bond and the oxetane oxygen create a significant dipole, increasing polarity compared to non-fluorinated analogs.

-

Lipophilicity (LogP) : The 3-fluorooxetane motif typically lowers LogP by 0.5–1.0 unit compared to a gem-dimethyl group (

), improving aqueous solubility. -

pKa Modulation : The electronegative fluorine inductively withdraws electron density from the ring oxygen, reducing its Lewis basicity. This renders the oxetane ring more resistant to acid-catalyzed ring opening than 3,3-dimethyloxetane.

Reactivity Profile

The molecule features two distinct reactive sites:

-

Iodomethyl Group (Electrophile) : A primary alkyl iodide situated on a quaternary carbon (neopentyl-like position). While sterically hindered, the compact nature of the oxetane ring allows for

reactions with strong nucleophiles. It is also highly active in radical-mediated cross-coupling (e.g., Ni/photoredox). -

Oxetane Ring (Latent Electrophile) : Generally stable under basic and neutral conditions. Ring opening is possible under strong Lewis acidic conditions, but the 3-fluoro substituent provides a stabilizing effect against facile hydrolysis.

Synthesis & Manufacturing

Two primary routes are established for the synthesis of this compound. The Iodofluorination Route is preferred for direct access from alkene precursors, while the Functional Group Interconversion (FGI) route is used when starting from the alcohol.

Route A: Iodofluorination of 3-Methyleneoxetane (Primary Method)

This method utilizes the electrophilic addition of iodine and fluorine across the exocyclic double bond of 3-methyleneoxetane.

Mechanism :

-

Electrophilic attack of

(from NIS) on the terminal alkene carbon ( -

Formation of a tertiary carbocation at the C3 position (stabilized by the adjacent oxygen lone pairs via resonance, despite the strain).

-

Nucleophilic attack by fluoride (

) at the C3 cation.

Route B: Finkelstein/Appel Transformation (Scale-Up)

Converts commercially available (3-fluorooxetan-3-yl)methanol (CAS 865451-85-0) to the iodide.

Protocol (Step-by-Step) :

-

Activation : React alcohol with Tosyl Chloride (TsCl) and Pyridine in DCM to form the tosylate.

-

Displacement : Reflux the tosylate with NaI in Acetone (Finkelstein conditions).

Synthesis Workflow Diagram

Caption: Dual synthetic pathways accessing the target via iodofluorination (top) or nucleophilic substitution (bottom).

Experimental Protocols

Protocol 1: Nucleophilic Substitution (General Procedure)

Use this protocol to attach the 3-fluorooxetane moiety to amines or thiols.

Reagents :

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine) (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (ACN) or DMF

Procedure :

-

Setup : Charge a flame-dried reaction vial with the Nucleophile and Base in dry ACN (0.2 M concentration).

-

Addition : Add this compound dropwise at room temperature.

-

Reaction : Heat the mixture to 60–80 °C. Monitor by TLC/LCMS. Note: The reaction may require 12–24 hours due to the neopentyl-like steric hindrance.

-

Workup : Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification : Flash column chromatography.

Protocol 2: Nickel-Catalyzed Cross-Coupling (Advanced)

Use this protocol to couple the oxetane to aryl halides (Bioisosteric replacement).

Reagents :

-

Aryl Bromide (1.0 equiv)

-

This compound (1.5 equiv)

-

Catalyst:

(10 mol%) -

Ligand: dtbbbpy (10 mol%)

-

Reductant: Mn powder (2.0 equiv)

-

Solvent: DMF

Procedure :

-

Combine Aryl Bromide, Ni source, Ligand, and Mn in a sealed tube under Argon.

-

Add this compound and DMF.

-

Stir vigorously at 60 °C for 16 hours.

-

Filter through Celite and purify.

Applications in Drug Discovery[2]

Bioisosterism

The 3-fluorooxetane unit is a validated bioisostere for:

-

Gem-dimethyl groups : Reduces lipophilicity (

) and blocks metabolic oxidation at the methyl positions. -

Carbonyl groups : Mimics the H-bond acceptor capability of a ketone/amide carbonyl but without the electrophilicity or liability to nucleophilic attack.

Metabolic Stability

The fluorine atom at C3 prevents oxidative metabolism (hydroxylation) at the oxetane ring. Furthermore, the oxetane ring itself is less prone to CYP450 degradation compared to tetrahydrofuran or non-fluorinated ethers.

Solubility Enhancement

Replacing a hydrophobic alkyl chain with the polar 3-fluorooxetanylmethyl group often increases thermodynamic solubility by 10–50 fold due to the high polarity and compact solvation shell of the oxetane oxygen.

Safety & Handling

-

Hazards : this compound is an alkylating agent. It should be treated as a potential mutagen and skin sensitizer.

-

Storage : Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light to prevent iodine liberation (discoloration).

-

Stability : Stable in solution for days; avoid prolonged exposure to strong Lewis acids (e.g.,

,

References

-

Synthesis of 3,3-Disubstituted Oxetanes : Wruitsch, G. et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angew. Chem. Int. Ed.2010 , 49, 9038–9056. Link

-

Fluoro-Oxetane Properties : Carreira, E. M.; Fessard, T. C. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2014 , 114, 8257–8322. Link

-

Iodofluorination Methodology : Benchchem Technical Data, this compound Synthesis and Applications. Link

-

Precursor Synthesis : Synthesis of (3-Fluorooxetan-3-yl)methanol. Sigma-Aldrich Product Data. Link

-

Medicinal Chemistry Applications : Barnes-Seeman, D. The Role of Oxetanes in Drug Discovery. J. Med. Chem.2016 , 59, 3621–3634. Link

A Technical Guide to 3-Fluoro-3-(iodomethyl)oxetane: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-3-(iodomethyl)oxetane, a key building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the strategic application of this functionalized oxetane in drug discovery, with a focus on its role as a bioisosteric element and a reactive intermediate for the synthesis of novel therapeutics. The guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their programs.

Introduction: The Rise of Fluorinated Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in drug design.[1] Its incorporation into small molecules can significantly modulate key physicochemical properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[2] When compared to more common functionalities like gem-dimethyl or carbonyl groups, the oxetane scaffold offers a unique combination of polarity and three-dimensionality, often leading to improved pharmacokinetic profiles and enhanced target engagement.[2]

The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, the combination of a fluorine atom and an oxetane ring in a single building block presents a powerful tool for drug discovery. This compound, in particular, serves as a versatile intermediate, providing a reactive handle for the introduction of the 3-fluorooxetane moiety into a wide range of molecular scaffolds.

Chemical Identity and Physicochemical Properties

CAS Number: 1363381-23-0[4]

Molecular Formula: C₄H₆FIO[4]

Molecular Weight: 215.99 g/mol [4]

Structure:

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Synthesis of (3-Fluorooxetan-3-yl)methanol

The selective monofluorination of a diol can be challenging. However, by carefully controlling the stoichiometry of the fluorinating agent, it is possible to favor the formation of the monofluorinated product. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed for the conversion of alcohols to alkyl fluorides.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DAST (1.05 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (3-fluorooxetan-3-yl)methanol.

Step 2: Synthesis of this compound via the Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of primary alcohols to primary alkyl iodides using triphenylphosphine (PPh₃) and iodine (I₂). [5][6] Reaction Mechanism:

The reaction proceeds through the formation of an oxyphosphonium intermediate, which is subsequently displaced by the iodide ion in an Sₙ2 reaction. [6]

Figure 3: Simplified mechanism of the Appel reaction for iodination.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of (3-fluorooxetan-3-yl)methanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add iodine (1.5 eq) portion-wise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the organic layer and wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm): ~4.5-4.8 (m, 4H, oxetane CH₂), ~3.5 (d, JHF ≈ 20 Hz, 2H, CH₂I). The methylene protons of the oxetane ring would likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The iodomethyl protons would appear as a doublet due to coupling with the fluorine atom. |

| ¹³C NMR | δ (ppm): ~90-100 (d, ¹JCF ≈ 200-250 Hz, C-F), ~75-85 (d, ²JCF ≈ 20-30 Hz, oxetane CH₂), ~10-20 (d, ²JCF ≈ 5-10 Hz, CH₂I). The carbon bearing the fluorine will show a large one-bond coupling constant. The adjacent carbons will exhibit smaller two-bond couplings. |

| ¹⁹F NMR | A single resonance, likely a triplet of triplets, due to coupling with the four adjacent methylene protons. The chemical shift will be dependent on the reference standard used. |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 216. Prominent fragment ions corresponding to the loss of iodine ([M-I]⁺ at m/z 89) and the iodomethyl radical ([M-CH₂I]⁺ at m/z 75). |

| IR (Infrared) | Characteristic C-O-C stretching of the oxetane ring (~980 cm⁻¹), C-F stretching (~1100-1000 cm⁻¹), and C-I stretching (~500-600 cm⁻¹). |

Applications in Drug Discovery

The unique structural and electronic properties of this compound make it a highly valuable building block for medicinal chemists.

Bioisosteric Replacement

The 3-fluorooxetane motif can serve as a bioisostere for various functional groups, including carbonyls and gem-dimethyl groups. [2]Its introduction can lead to:

-

Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a drug candidate.

-

Enhanced Metabolic Stability: The presence of the fluorine atom and the inherent stability of the 3,3-disubstituted oxetane ring can block sites of metabolism, leading to a longer half-life. [7]* Modulation of Lipophilicity: The incorporation of the fluorinated oxetane can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. [3]

A Reactive Handle for Further Functionalization

The iodomethyl group in this compound is a versatile functional group that can participate in a variety of chemical transformations, including:

-

Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for the facile introduction of various nucleophiles such as amines, thiols, and azides. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Cross-Coupling Reactions: The iodomethyl group can potentially participate in certain cross-coupling reactions, further expanding its synthetic utility.

Application in PET Imaging

Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. [8]The synthesis of ¹⁸F-labeled this compound could provide a valuable precursor for the development of novel PET tracers. The introduction of the fluorinated oxetane moiety into a biologically active molecule can be achieved in the final steps of the synthesis, allowing for the efficient preparation of radiolabeled compounds for in vivo imaging studies. [9]

Conclusion

This compound is a key synthetic intermediate that provides access to the valuable 3-fluorooxetane scaffold. Its unique combination of a reactive iodomethyl group and the beneficial physicochemical properties imparted by the fluorinated oxetane ring makes it an attractive building block for drug discovery and development. The synthetic protocols and characterization data presented in this guide, along with the discussion of its applications, provide a solid foundation for researchers to leverage the potential of this versatile molecule in their quest for novel and improved therapeutics.

References

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

-

Appel Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]

-

This compound. S3 Amazon AWS. Available at: [Link]

-

Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. Available at: [Link]

-

Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. Available at: [Link]

-

Appel reaction. Wikipedia. Available at: [Link]

-

Fluorine-18 labelled building blocks for PET tracer synthesis | Request PDF. ResearchGate. Available at: [Link]

-

Compound 529314: Oxetane, 3-hydroxymethyl-3-iodomethyl. Virginia Open Data Portal. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry. Available at: [Link]

-

1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. Available at: [Link]

-

Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Royal Society of Chemistry. Available at: [Link]

-

Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. National Center for Biotechnology Information. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. openmedscience.com [openmedscience.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Structural Elucidation of 3-Fluoro-3-(iodomethyl)oxetane

The following technical guide is structured to provide a comprehensive, logic-driven elucidation strategy for 3-fluoro-3-(iodomethyl)oxetane . It is designed for researchers requiring high-fidelity structural confirmation of this specific fluorinated building block.

Executive Summary & Strategic Context

This compound represents a high-value "fragment" in modern medicinal chemistry. It combines the bioisosteric properties of the oxetane ring (metabolic stability, solubility enhancement) with the unique reactivity of a neopentyl-like iodide and the lipophilicity modulation of a fluorine atom.

However, validating this structure presents specific challenges:

-

Ring Strain: The oxetane ring (~106 kJ/mol strain) creates unique coupling constants (

) that deviate from acyclic norms. -

The "Heavy Atom" Effect: The iodine atom introduces significant shielding effects in

C NMR, often confusing automated assignment algorithms. -

Stereoelectronic Complexity: The fluorine atom at the C3 position introduces strong heteronuclear coupling (

F-

This guide provides a self-validating workflow to confirm the identity of this molecule, distinguishing it from common impurities like the ring-opened alcohol or the non-fluorinated analog.

Synthetic Logic & Impurity Profiling

To interpret the spectra accurately, one must understand the sample's likely history. This molecule is typically synthesized via the iodination of 3-fluoro-3-(hydroxymethyl)oxetane .

Common Impurities:

-

Starting Material: 3-fluoro-3-(hydroxymethyl)oxetane (Look for broad O-H stretch in IR, missing C-I stretch).

-

Ring-Opened Byproducts: Acidic conditions during iodination (e.g., HI generation) can open the oxetane ring, yielding acyclic iodohydrins.

-

Elimination Products: 3-fluoro-3-methyleneoxetane (rare, but possible if base is used).

Spectroscopic Elucidation Strategy

A. Mass Spectrometry (The Iodine Fingerprint)

Before NMR, MS provides the binary "Go/No-Go" decision.

-

Ionization: ESI+ (Electrospray Ionization) or APCI.

-

Diagnostic Feature: Iodine is monoisotopic (

I). Unlike Chlorine ( -

Fragmentation: Look for the characteristic loss of the iodine radical or iodide (

). -

Expectation:

at m/z ~217.

B. Nuclear Magnetic Resonance (NMR)

This is the primary validation tool. The symmetry of the molecule (Cs point group) simplifies the spectra, but Fluorine coupling complicates the splitting.

1.

F NMR (The Anchor)

Start here. This is the cleanest spectrum.

-

Shift: Typically -150 to -160 ppm (triplet or quintet depending on decoupling).

-

Validation: If you see multiple F signals, you have a mixture. A single sharp peak confirms the integrity of the fluorinated core.

2.

H NMR (Proton)

The oxetane ring protons are magnetically non-equivalent due to the fixed orientation relative to the Fluorine (cis vs. trans), even though C2 and C4 are chemically equivalent.

| Position | Integration | Multiplicity | Predicted Shift ( | Coupling Logic |

| Oxetane Ring (H2/H4) | 4H | Complex Multiplet | 4.6 – 4.9 ppm | These protons couple to each other ( |

| Iodomethyl (CH | 2H | Doublet (d) | 3.4 – 3.6 ppm | Split by the geminal Fluorine ( |

3.

C NMR (The Heavy Atom Confirmation)

This spectrum contains the most definitive structural proof: the C-F coupling constants and the Iodine shielding .

-

C3 (Quaternary): Doublet (

). Large coupling ( -

C2/C4 (Oxetane CH

): Doublet ( -

CH

I (Iodomethyl): Doublet (-

Critical Note: The Iodine atom exerts a "heavy atom effect," significantly shielding this carbon. While a standard chloromethyl group appears at ~45 ppm, an iodomethyl group appears upfield, typically 0–10 ppm (or even negative in some methyl-iodide analogs). Do not mistake this for a grease/impurity peak.

-

Elucidation Logic Diagram

The following diagram illustrates the decision tree for confirming the structure, utilizing the specific spectral features described above.

Figure 1: Step-by-step structural validation workflow. Note the critical reliance on the upfield

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Stability)

-

Solvent: Chloroform-d (

) is standard. -

Neutralization: Oxetanes are acid-sensitive. Ensure the

is neutralized (stored over basic alumina or -

Concentration: ~10-15 mg in 0.6 mL solvent for clear

C acquisition.

Protocol B: Handling Light Sensitivity

Alkyl iodides are susceptible to homolytic cleavage by UV/visible light, liberating

-

Wrap NMR tubes in foil immediately after preparation if there is a queue for the instrument.

-

Storage: Store the neat compound at -20°C in the dark, preferably over copper wire (stabilizer).

References

-

Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

- Context: Foundational text on oxetane properties, stability, and NMR characteristics.

-

Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Chemical Reviews. Link

- Context: Comprehensive review covering the synthesis and spectral identific

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH. Context: Authoritative source for the "Heavy Atom Effect" (Iodine shielding) in C NMR.

-

Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Angewandte Chemie International Edition. Link

- Context: Specific details on the structural conform

Sources

Introduction: The Emergence of 3-fluoro-3-(iodomethyl)oxetane in Medicinal Chemistry

An In-depth Technical Guide to the Spectroscopic Characterization of 3-fluoro-3-(iodomethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry.[1][2] Its unique combination of properties—a strained yet stable structure, polarity, and its ability to act as a hydrogen bond acceptor—makes it an attractive motif for drug design.[3][4] When incorporated into a molecule, an oxetane can improve aqueous solubility, metabolic stability, and lipophilicity, often replacing less favorable groups like gem-dimethyl or carbonyl moieties.[4][5]

The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties.[6] The combination of a fluorine atom and an oxetane ring, as seen in this compound, presents a novel chemical scaffold with significant potential. The additional iodomethyl group provides a reactive handle for further synthetic transformations, making this compound a versatile building block for creating new chemical entities.

Given the novelty of this compound, with a molecular formula of C₄H₆FIO and a molecular weight of 215.99 g/mol , a comprehensive guide to its spectroscopic characterization is essential.[7] This document serves as a predictive and instructional whitepaper for researchers who may synthesize or encounter this compound. It provides a detailed forecast of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in the analysis of analogous structures and fundamental spectroscopic principles. Furthermore, it outlines robust experimental protocols and a logical workflow for unambiguous structure elucidation.

Predicted Spectroscopic Data & Interpretation

Due to the absence of published experimental spectra for this compound, the following sections provide predicted data based on established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the diastereotopic protons of the oxetane ring and the iodomethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2a, H-4a (Oxetane CH₂) | 4.80 - 5.00 | Doublet of Doublets (dd) | ²JHH ≈ -7 to -9 Hz, ³JHF ≈ 2 to 4 Hz |

| H-2b, H-4b (Oxetane CH₂) | 4.60 - 4.80 | Doublet of Doublets (dd) | ²JHH ≈ -7 to -9 Hz, ³JHF ≈ 1 to 3 Hz |

| H-5 (Iodomethyl CH₂) | 3.50 - 3.70 | Doublet (d) | ³JHF ≈ 2 Hz |

Causality and Interpretation:

-

Oxetane Protons (H-2, H-4): The protons on the carbons adjacent to the oxygen atom (C2 and C4) are expected to be in the 4.6-5.0 ppm range, which is characteristic for oxetanes.[3][8] The fluorine atom on the adjacent quaternary carbon (C3) makes the two protons on each methylene group (e.g., H-2a and H-2b) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

-

Multiplicity: Each of these four protons will appear as a doublet of doublets. They are split by their geminal partner (a large ²JHH coupling) and by the fluorine atom three bonds away (a smaller ³JHF coupling).

-

Iodomethyl Protons (H-5): The protons of the CH₂I group are deshielded by the iodine atom and are expected to appear around 3.5-3.7 ppm. These two protons are equivalent and will likely be split into a doublet by the adjacent fluorine atom (³JHF coupling).

The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon framework.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2, C-4 (Oxetane CH₂) | 75 - 80 | Doublet (d) | ²JCF ≈ 20 - 25 Hz |

| C-3 (Quaternary C-F) | 95 - 105 | Doublet (d) | ¹JCF ≈ 200 - 250 Hz |

| C-5 (Iodomethyl CH₂) | 5 - 10 | Doublet (d) | ²JCF ≈ 18 - 22 Hz |

Causality and Interpretation:

-

C-F Coupling: The most revealing feature will be the large one-bond coupling constant (¹JCF) for the quaternary carbon C-3, directly confirming the C-F bond. The adjacent carbons (C-2, C-4, and C-5) will all show smaller two-bond C-F couplings (²JCF).

-

Chemical Shifts: The C-3 carbon, being attached to three electronegative atoms (O, F, and the C of the CH₂I group), will be significantly downfield. The C-2 and C-4 carbons are characteristic of oxetanes. The iodomethyl carbon (C-5) is expected at a relatively upfield position due to the lower electronegativity of iodine compared to other halogens.

¹⁹F NMR is crucial for confirming the fluorine's presence and its chemical environment.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -140 to -160 | Triplet of Triplets (tt) or Multiplet (m) | ³JFH (Oxetane) ≈ 2-4 Hz, ³JFH (Iodomethyl) ≈ 2 Hz |

Causality and Interpretation:

-

Chemical Shift: The chemical shift range for organofluorine compounds is broad.[9][10] For a tertiary alkyl fluoride, a shift in this predicted range is reasonable.

-

Multiplicity: The fluorine atom will be coupled to the four neighboring oxetane protons (two sets of two equivalent protons) and the two iodomethyl protons. This should ideally result in a complex multiplet, potentially simplifying to a triplet of triplets if the couplings are similar.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide key structural information through fragmentation patterns.

| m/z Value | Ion Assignment | Comments |

| 216 | [M]⁺˙ | Molecular ion. Expected to be of low abundance due to the lability of the C-I bond. |

| 89 | [M - I]⁺ | Base peak. Loss of an iodine radical is a highly favorable fragmentation pathway for iodoalkanes due to the weak C-I bond.[11][12] |

| 186 | [M - HF]⁺˙ | Potential loss of hydrogen fluoride. |

| 73 | [C₃H₂FO]⁺ | Fragment resulting from ring cleavage. |

Causality and Interpretation:

-

Molecular Ion: The molecular ion peak at m/z 216 confirms the molecular weight. High-resolution mass spectrometry (HRMS) should be used to verify the elemental composition of C₄H₆FIO.

-

Base Peak: The most intense peak in the spectrum (the base peak) is predicted to be at m/z 89, corresponding to the [C₄H₆FO]⁺ fragment after the loss of the iodine radical. This is a classic fragmentation pattern for organic iodides.[11][12]

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum as there will be no M+2 peaks characteristic of chlorine or bromine compounds.[13]

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2960-2850 | C-H Stretch | Medium |

| 1100-1300 | C-F Stretch | Strong |

| 980-1050 | C-O-C Asymmetric Stretch (Oxetane Ring) | Strong |

| 500-600 | C-I Stretch | Weak to Medium |

Causality and Interpretation:

-

C-F Stretch: A strong, prominent absorption band in the 1100-1300 cm⁻¹ region is a key indicator of the C-F bond.[14]

-

C-O-C Stretch: The characteristic asymmetric stretch of the strained ether in the oxetane ring is expected to be a strong band around 1000 cm⁻¹.[15]

-

C-I Stretch: The C-I bond vibration appears at a low frequency and may be difficult to distinguish in a crowded fingerprint region.

Recommended Experimental Protocols

Acquiring high-quality data is paramount for novel compound characterization.

Protocol 1: NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence on a 400 MHz or higher spectrometer.

-

Set a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. Collect a sufficient number of scans (e.g., 1024 or more) for adequate signal, especially for the quaternary carbon.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F nucleus frequency. A dedicated or switchable probe is ideal.[9]

-

Use a standard single-pulse sequence, often without proton decoupling initially to observe J(H-F) couplings.

-

Set a wide spectral width (~250 ppm) centered around -150 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.

-

Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the theoretical mass for C₄H₆FIO to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Spectrum: Ensure the ATR crystal is clean with a suitable solvent (e.g., isopropanol) and record a background spectrum.

-

Sample Analysis: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.

Integrated Data Analysis Workflow

A logical, multi-technique approach is essential for the unambiguous structural confirmation of a novel compound. The following workflow illustrates this process.

Sources

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. news-medical.net [news-medical.net]

- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. jeolusa.com [jeolusa.com]

- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 11. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

Comprehensive Guide to 19F NMR of 3-Fluoro-3-(iodomethyl)oxetane

This guide details the 19F NMR characterization of 3-fluoro-3-(iodomethyl)oxetane , a critical fluorinated building block in medicinal chemistry. It synthesizes theoretical prediction with practical acquisition protocols, designed for researchers requiring high-fidelity spectral data.

Introduction: The Fluorinated Oxetane Scaffold

This compound (CAS: 1363381-23-0) represents a strategic motif in modern drug discovery. The oxetane ring acts as a bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity and improved metabolic stability. The introduction of a fluorine atom at the 3-position further modulates the pKa of adjacent amines and enhances metabolic resistance against oxidative metabolism.

The 19F NMR spectrum of this compound is its primary fingerprint for purity and structural validation. Unlike proton NMR, which can be cluttered by the oxetane ring puckering dynamics, 19F NMR provides a clean, distinct signal that is highly sensitive to the local electronic environment—specifically the electron-withdrawing iodomethyl group and the strained ether ring.

Structural Dynamics & NMR Theory

To interpret the spectrum, one must understand the symmetry and magnetic environment of the molecule.

2.1. Symmetry and Magnetic Equivalence

The molecule possesses a plane of symmetry passing through the oxygen atom, C3, the fluorine atom, and the iodomethyl group.

-

C3 Center: Achiral due to the plane of symmetry.

-

Ring Protons (H2/H4): The protons on C2 and C4 are enantiotopic with respect to each other (H2 vs H4) but diastereotopic within the same methylene group (H2a vs H2b).

- : Protons on the same face as the Fluorine.

- : Protons on the opposite face (same face as the iodomethyl group).

-

Iodomethyl Protons: The two protons on the -CH2I group are enantiotopic and magnetically equivalent in an achiral solvent.

2.2. Predicted Spectral Parameters

| Parameter | Predicted Value / Range | Mechanistic Rationale |

| Chemical Shift ( | -145 to -155 ppm | Fluorine on a strained 4-membered ring is typically deshielded relative to acyclic analogs. However, the "Heavy Atom Effect" of the vicinal Iodine (via the -CH2I group) exerts a shielding influence (upfield shift) compared to a methyl group. |

| Multiplicity | Multiplet (tt or tq) | Coupling to 4 ring protons (2 cis, 2 trans) and 2 iodomethyl protons. |

| 18 - 24 Hz | Vicinal coupling in fluoro-oxetanes is large due to the fixed dihedral angle (approx. 0-20° for cis, 100-120° for trans). | |

| 15 - 20 Hz | Vicinal coupling to the freely rotating iodomethyl group. |

Note: The exact chemical shift is solvent-dependent. In CDCl3, the signal is expected near -152 ppm (referenced to CFCl3).

Experimental Protocol: Acquisition & Processing

This protocol ensures quantitative accuracy and reproducibility, essential for validating synthetic batches.

3.1. Sample Preparation

-

Mass: Weigh 10–20 mg of this compound.

-

Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d).

-

Why CDCl3? It provides excellent solubility and is the standard for reporting shifts.

-

Alternative: Acetone-d6 if the compound is part of a polar reaction mixture.

-

-

Internal Standard (Optional but Recommended): Add 10 µL of

-trifluorotoluene (-

Benefit: Allows for precise chemical shift referencing and quantitative yield determination if the purity is unknown.

-

3.2. Acquisition Parameters (Bruker/Varian)

| Parameter | Setting | Reason |

| Pulse Sequence | zg or s2pul | Standard 1-pulse sequence. |

| Nucleus | 19F | |

| Frequency | 376 MHz (on 400 MHz magnet) | |

| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Ensures the signal (-150 ppm) and standard (-64 ppm) are captured without aliasing. |

| O1P (Center) | -100 ppm | Centers the window between the standard and the analyte. |

| Relaxation Delay (D1) | > 5 seconds | Critical: Fluorine nuclei in quaternary positions (like C3) have long |

| Scans (NS) | 16 - 64 | Sufficient for >10 mg sample. |

| Decoupling | Inverse Gated 1H Decoupling | Use zgig (Bruker) to eliminate F-H splitting for a singlet peak (easier integration), or zg (coupled) to observe the multiplet structure for structural confirmation. |

Spectral Analysis & Interpretation

4.1. The Coupled Spectrum (Structural Proof)

In a proton-coupled 19F NMR experiment, the fluorine signal will appear as a complex multiplet.

-

Primary Splitting: The fluorine couples to the 4 ring protons. Since the ring puckering is rapid on the NMR timescale, the cis-protons (2H) and trans-protons (2H) may appear as distinct couplings or an averaged "quintet-like" pattern if

. -

Secondary Splitting: The fluorine couples to the 2 protons of the -CH2I group (

Hz). -

Result: A Triplet of Quintets (or overlapping multiplet) centered at

ppm.

4.2. The Decoupled Spectrum (Purity Assay)

In a proton-decoupled 19F{1H} NMR experiment:

-

Signal: A sharp Singlet (s) .

-

Interpretation:

-

Main Peak (-152 ppm): The target compound.

-

Impurity A (-145 ppm): Likely 3-fluoro-3-(hydroxymethyl)oxetane (hydrolysis product).

-

Impurity B (-130 to -140 ppm): Potential elimination products or ring-opened species.

-

Visualization: Coupling Network & Logic

The following diagram illustrates the magnetic coupling pathways that generate the observed spectral pattern.

Caption: Magnetic coupling network of this compound showing the origin of the 19F multiplet structure.

Troubleshooting & Artifacts

-

Broad Lines: If the multiplet is unresolved, check the shimming (Z1/Z2). Oxetanes are small molecules and should yield very sharp lines.

-

Satellite Peaks: You may observe small satellites (0.55% intensity each) spaced by

Hz. These are -

Solvent Shift: Changing from CDCl3 to DMSO-d6 can shift the fluorine signal by 1–2 ppm due to hydrogen bonding with the ether oxygen, which subtly changes the ring electron density.

References

-

Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8979–8983. Link

-

Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry, 75(24), 8701–8704. Link

-

Carreira, E. M. & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

-

Bruker BioSpin. (2024). "19F NMR Chemical Shift Table & Reference Standards." Bruker Almanac. Link

Sources

Unraveling the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 3-Fluoro-3-(iodomethyl)oxetane

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxetane ring, a strained four-membered ether, has emerged as a privileged scaffold in modern medicinal chemistry, frequently utilized to enhance key pharmaceutical properties such as aqueous solubility and metabolic stability. The strategic installation of both a fluorine atom and an iodomethyl group at the 3-position yields 3-fluoro-3-(iodomethyl)oxetane, a versatile and highly valuable building block for novel therapeutic agents. A thorough understanding of the mass spectrometric behavior of this compound is paramount for its unambiguous characterization, for monitoring its progression in synthetic schemes, and for profiling potential impurities. This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of this compound, with a core focus on elucidating its fragmentation pathways under common ionization techniques. Drawing from established principles of mass spectrometry and field-proven insights, we will delve into the mechanistic underpinnings of its fragmentation, offering a robust framework for spectral interpretation and analytical method development.

Introduction: The Strategic Value of Fluorinated Oxetanes in Drug Discovery

The incorporation of strained ring systems into drug candidates is a powerful strategy for optimizing molecular properties. Oxetanes, in particular, have garnered significant attention as bioisosteres for commonly employed functionalities like gem-dimethyl and carbonyl groups.[1][2] Their introduction can lead to profound improvements in aqueous solubility, lipophilicity, and metabolic stability, while also providing unique three-dimensional exit vectors for further chemical exploration.[1] The addition of fluorine, a cornerstone of modern medicinal chemistry, further enhances these benefits, often improving metabolic stability and binding affinity.

The subject of this guide, this compound (Molecular Formula: C₄H₆FIO, Molecular Weight: 215.99 g/mol [3]), represents a particularly strategic building block. It synergistically combines the property-enhancing oxetane core with a synthetically versatile iodomethyl group. The carbon-iodine bond serves as a reactive handle for a wide array of cross-coupling and nucleophilic substitution reactions, making it an invaluable intermediate in complex molecule synthesis. Mass spectrometry (MS) is an indispensable analytical technique for confirming the identity, purity, and structural integrity of such critical intermediates. This guide will provide the foundational knowledge required to confidently interpret the mass spectra of this compound.

Experimental Approach: Optimizing Mass Spectrometric Analysis

Obtaining high-quality, informative mass spectra for a small, halogenated molecule like this compound requires careful consideration of the ionization method and instrument parameters. The choice of technique fundamentally dictates the nature of the resulting spectrum.

Ionization Techniques: A Comparative Rationale

-

Electron Ionization (EI): As a "hard" ionization technique, EI employs high-energy electrons (~70 eV) that induce significant and highly reproducible fragmentation.[4][5] While this often leads to a diminished or absent molecular ion peak, the resulting fragmentation pattern serves as a detailed "fingerprint," which is invaluable for definitive structural elucidation.[4][5] For a relatively volatile and small molecule like this compound, EI is an excellent choice for obtaining rich structural information.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte, thereby preserving the intact molecule.[6][7] It is ideal for confirming the molecular weight of a compound. The analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[8] While ESI itself does not typically induce fragmentation, structural information can be obtained by coupling it with tandem mass spectrometry (MS/MS), where selected ions are fragmented through collision-induced dissociation (CID).[7]

Recommended Instrumentation and Parameters

For routine analysis and structural confirmation, a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is the preferred platform. For analyses involving liquid-phase separation or for gentle confirmation of molecular weight, a liquid chromatograph-mass spectrometer (LC-MS) with an ESI source is ideal.

Table 1: Recommended GC-MS Parameters for this compound Analysis

| Parameter | Recommended Setting | Rationale & Causality |

| GC Column | Standard non-polar (e.g., DB-5ms) | Provides good separation for a broad range of small organic molecules based on boiling point. |

| Injection Mode | Split | Prevents overloading of the analytical column and detector, ensuring sharp chromatographic peaks. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Oven Program | 50 °C (1 min), ramp at 15 °C/min to 300 °C | A standard temperature gradient to ensure elution and separation from potential impurities or solvents. |

| Ion Source | Electron Ionization (EI) | To generate a reproducible and structurally informative fragmentation pattern. |

| Electron Energy | 70 eV | The industry standard for EI, ensuring fragmentation patterns are consistent and comparable to library spectra.[4] |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A quadrupole is robust for routine analysis, while a TOF provides high mass accuracy for formula confirmation. |

| Scan Range | m/z 40-250 | A range sufficient to capture the molecular ion and all anticipated key fragments. |

Decoding the Fragmentation: The Mass Spectrum of this compound

The interpretation of the mass spectrum hinges on understanding the relative stabilities of the bonds within the molecule and the resulting fragment ions. The carbon-iodine bond is significantly weaker than the C-F, C-C, and C-O bonds, and will therefore be the primary site of fragmentation.[9]

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the molecular ion [M]⁺• (m/z 216) will be formed, followed by immediate and extensive fragmentation. The stability of the resulting carbocations is a key driver for the observed fragmentation pathways.[10][11]

Diagram 1: Proposed EI Fragmentation Pathway for this compound

Caption: Proposed EI fragmentation pathways of this compound.

Mechanistic Elucidation:

-

α-Cleavage (Loss of Iodine Radical): The most favorable and anticipated fragmentation is the homolytic cleavage of the weak C-I bond to lose an iodine radical (I•, mass 127).[9] This process results in a highly stabilized tertiary carbocation adjacent to an oxygen atom at m/z 89 . Due to its stability, this fragment is predicted to be the base peak (the most abundant ion) in the spectrum.

-

Loss of Iodomethyl Radical: A second primary fragmentation pathway involves the cleavage of the C-C bond to lose the entire iodomethyl radical (•CH₂I, mass 141). This fragmentation yields a cation at m/z 75 .

-

Secondary Fragmentation: The primary fragment ions undergo further decomposition. The ion at m/z 89 can undergo ring-opening and subsequent loss of a neutral formaldehyde molecule (CH₂O, mass 30) to produce a fluoroallyl cation at m/z 59 . The fragment at m/z 75 can lose carbon monoxide (CO, mass 28) to yield a fragment at m/z 47 .

Electrospray Ionization (ESI) and CID Fragmentation

In positive-ion ESI-MS, the compound is not expected to fragment in the source. Instead, it will be detected as protonated or adducted species.

Table 2: Expected Ions in Positive-Ion ESI-MS

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₄H₇FIO]⁺ | 216.98 |

| [M+Na]⁺ | [C₄H₆FINaO]⁺ | 238.96 |

| [M+K]⁺ | [C₄H₆FIKO]⁺ | 254.93 |

To gain structural information, tandem MS (MS/MS) is required. The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), which typically involves the elimination of small, stable neutral molecules.

Diagram 2: Proposed ESI-CID Fragmentation of the Protonated Molecule

Caption: Proposed CID fragmentation pathway for protonated this compound.

Mechanistic Elucidation:

-

Loss of Hydrogen Iodide: The most likely fragmentation pathway for the protonated molecule (m/z 217) is the elimination of a neutral hydrogen iodide molecule (HI, mass 128). This is a common pathway for protonated iodoalkanes and results in the same stable cation observed in EI at m/z 89 .

-

Subsequent Loss of Water: The resulting fragment at m/z 89 may subsequently lose a molecule of water under higher collision energy to yield a fragment at m/z 71 .

Practical Applications in a Drug Development Workflow

A clear understanding of these fragmentation patterns is not merely academic; it has direct, practical applications in the synthesis and analysis of drug candidates.

Workflow: Reaction Monitoring and Impurity Profiling by GC-MS

This protocol outlines a self-validating system for using GC-MS to monitor a reaction in which this compound is a starting material and to identify potential impurities.

Step-by-Step Methodology:

-

Baseline Analysis:

-

Prepare a dilute solution (~100 µg/mL) of the this compound starting material in a volatile solvent (e.g., ethyl acetate).

-

Analyze using the GC-MS parameters from Table 1 to establish its retention time and confirm its mass spectrum (looking for key fragments m/z 89, 75, and 59). This is your reference spectrum.

-

-

Reaction Sampling:

-

At various time points during the reaction (e.g., t = 0, 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture.

-

Quench the reaction in the aliquot if necessary, and dilute it in the same solvent used for the baseline analysis.

-

-

Data Acquisition and Analysis:

-

Inject the diluted sample into the GC-MS.

-

Monitor Reactant Consumption: Track the decrease in the peak area of this compound at its specific retention time.

-

Monitor Product Formation: Identify new peaks in the chromatogram. Analyze their mass spectra to confirm the formation of the desired product.

-

Impurity Identification: Scrutinize any minor peaks. Compare their mass spectra against the starting material and known side-products. The fragmentation patterns elucidated in this guide are critical for distinguishing between structurally similar impurities and the target compound.

-

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for the modern medicinal chemist. Its fragmentation behavior is predictable and dominated by the facile cleavage of the carbon-iodine bond, leading to a characteristic and stable base peak at m/z 89 under Electron Ionization. This distinct fragmentation signature, coupled with the ability to gently confirm the molecular weight using Electrospray Ionization, provides a robust analytical handle for its characterization. The expert insights and detailed protocols provided herein constitute a comprehensive framework for researchers to confidently employ mass spectrometry in workflows involving this pivotal building block, ensuring the integrity of their synthetic intermediates and accelerating the drug discovery process.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New "Magic" Methyl Effect?. Angewandte Chemie International Edition. Available at: [Link]

-

Nørgaard, A. W., et al. (2010). Analysis of fluorinated silanes using mass spectrometry. Diva-Portal.org. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

ChemUniverse. (n.d.). This compound. ChemUniverse. Available at: [Link]

-

MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

-

M. W. L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

-

M. W. L. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]

-

Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound [P46468] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. diva-portal.org [diva-portal.org]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Fluoro-3-(iodomethyl)oxetane: A Key Building Block for Modern Medicinal Chemistry

Foreword: The Strategic Value of a Dual-Reactivity Building Block

In the landscape of modern drug discovery, the quest for molecules with improved physicochemical properties is paramount. Oxetanes have emerged as valuable motifs, acting as polar bioisosteres for commonly used groups like gem-dimethyl, thereby enhancing aqueous solubility and metabolic stability without compromising spatial arrangement.[1][2] The introduction of fluorine adds another layer of control, modulating electronics and metabolic pathways.[3]

This guide focuses on a particularly versatile building block: 3-fluoro-3-(iodomethyl)oxetane (CAS 1363381-23-0).[4] This molecule is engineered for synthetic utility, possessing two distinct and orthogonally addressable reactive sites: a highly reactive primary iodomethyl group primed for nucleophilic substitution and a strained oxetane ring that can undergo selective ring-opening. Understanding and controlling the reactivity at these two sites is the key to unlocking this scaffold's full potential for creating novel, sp³-rich chemical matter. This document provides a deep dive into the core reactivity principles, experimental considerations, and strategic application of this powerful synthetic tool.

Synthesis of the this compound Scaffold

While the primary focus of this guide is reactivity, a foundational understanding of the scaffold's synthesis is crucial for appreciating its design. The construction of 3,3-disubstituted oxetanes is most commonly achieved through an intramolecular Williamson etherification of a suitably functionalized 1,3-diol.[1][5] A plausible and efficient synthetic route to this compound begins with a precursor like 3-(hydroxymethyl)oxetan-3-ol. The synthesis involves two key transformations: a selective deoxyfluorination of the tertiary alcohol followed by iodination of the primary alcohol.

A general workflow for such a synthesis is outlined below. The choice of reagents is critical to avoid premature ring-opening, which can be catalyzed by strongly acidic conditions.[6]

Caption: A plausible synthetic workflow for this compound.

Reactivity Profile I: Nucleophilic Substitution at the Iodomethyl Group

The primary and most predictable mode of reactivity for this building block is the nucleophilic displacement of the iodide. The exocyclic C-I bond is activated towards SN2 reactions for several reasons:

-

Excellent Leaving Group: Iodide is a large, highly polarizable, and stable anion, making it an exceptional leaving group.

-

Steric Accessibility: As a primary halide, the carbon atom is sterically unhindered, facilitating backside attack by nucleophiles.

-

Ring Stability under Basic/Neutral Conditions: The oxetane ring is generally stable under the neutral or basic conditions typically employed for SN2 reactions, allowing this transformation to occur with high chemoselectivity.[6]

This pathway provides a reliable method for introducing a wide array of functionalities, including ethers, amines, thioethers, and azides.

Causality in Experimental Design

The key to achieving selective substitution at the iodomethyl group is to employ conditions that do not activate the oxetane ring. This is achieved by:

-

Avoiding Strong Acids: Brønsted or Lewis acids can protonate or coordinate to the oxetane oxygen, activating the ring for nucleophilic attack. Therefore, reactions are typically run under neutral or basic conditions.[6][7]

-

Choice of Base: For nucleophiles requiring deprotonation (e.g., phenols, thiols), a non-nucleophilic base of appropriate strength (e.g., K₂CO₃, Cs₂CO₃, NaH) is used to pre-form the nucleophile without interfering with the substrate.

-

Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt while leaving the anion highly reactive.

Summary of Representative SN2 Transformations

The following table summarizes the expected outcomes from reacting this compound with a variety of common nucleophiles.

| Nucleophile Class | Example Nucleophile | Base (if needed) | Typical Solvent | Product Functional Group |

| O-Nucleophile | 4-Methoxyphenol | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | Aryl Ether |

| N-Nucleophile | Piperidine | K₂CO₃ or Et₃N | Acetonitrile | Tertiary Amine |

| N-Nucleophile | Sodium Azide (NaN₃) | N/A | DMF/H₂O | Azide |

| S-Nucleophile | Thiophenol | NaH or K₂CO₃ | THF, DMF | Thioether |

| C-Nucleophile | Sodium Cyanide (NaCN) | N/A | DMSO | Nitrile |

Detailed Experimental Protocol: Synthesis of 3-((4-Methoxyphenoxy)methyl)-3-fluorooxetane

This protocol describes a representative SN2 reaction, adapted from a similar procedure for a non-fluorinated analogue.[8] It serves as a self-validating system where reaction progress can be monitored by TLC or LC-MS, and the product can be fully characterized by NMR and MS.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 eq) and anhydrous DMF (0.2 M solution relative to the limiting reagent).

-

Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 eq).

-

Add this compound (1.0 eq) to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of the starting iodide.

-

Upon completion (typically 4-8 hours), cool the reaction to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure aryl ether.

Caption: Generalized SN2 mechanism at the iodomethyl group.

Reactivity Profile II: Ring-Opening of the Oxetane Core

The inherent strain of the four-membered ring makes oxetanes susceptible to ring-opening reactions, a transformation that can be synthetically useful for accessing functionalized 1,3-diols and their derivatives.[1] This reaction is almost exclusively catalyzed by acids, which activate the ring for nucleophilic attack.

Mechanistic Rationale: The Role of Acid Catalysis

-

Activation: A Lewis acid (e.g., BF₃·OEt₂, TiCl₄, In(OTf)₃) or a strong Brønsted acid coordinates to the ethereal oxygen of the oxetane ring.[7] This coordination polarizes the C-O bonds and makes the ring carbons significantly more electrophilic.

-

Nucleophilic Attack: A nucleophile then attacks one of the ring carbons. In 3-substituted oxetanes, this attack typically occurs at the less sterically hindered methylene (C2 or C4) position.

-

Ring-Opening: The C-O bond cleaves, relieving the ring strain and forming a stable, linear product.

The presence of the electron-withdrawing fluorine atom at C3 is expected to influence the regioselectivity of the attack. Electronic effects, rather than sterics, can govern the outcome, potentially directing the nucleophile to the C4 position to avoid placing a partial positive charge adjacent to the fluorine-bearing carbon during the transition state.[9][10]

Caption: General workflow for Lewis acid-catalyzed oxetane ring-opening.

Detailed Experimental Protocol: Lewis Acid-Mediated Ring-Opening with a Halide Source

This protocol provides a representative method for the ring-opening of a fluorinated oxetane using a Lewis acid and a halide nucleophile, adapted from studies on similar systems.[9][11]

Materials:

-

This compound (1.0 eq)

-

Tetrabutylammonium Bromide (TBAB) (1.5 eq)

-

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve this compound (1.0 eq) and tetrabutylammonium bromide (1.5 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -20 °C in a suitable cooling bath.

-

Slowly add boron trifluoride diethyl etherate (1.2 eq) dropwise via syringe.

-

Stir the reaction at -20 °C and monitor by ¹⁹F NMR or LC-MS for the disappearance of the starting material.

-

Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting bromo-iodo-alcohol product by flash column chromatography.

Navigating the Competing Reaction Pathways

As a Senior Application Scientist, the most critical insight to provide is how to selectively control the two competing pathways. The choice between SN2 substitution and ring-opening is not arbitrary; it is dictated by a rational selection of reaction conditions.

-

To Favor SN2 Substitution: Use basic or neutral conditions. The nucleophile should be strong enough to displace the iodide but not basic enough to induce elimination. The absence of acid is critical to keep the oxetane ring dormant.

-

To Favor Ring-Opening: Use a strong Lewis or Brønsted acid to activate the oxetane. The nucleophile can be weaker, as the ring is highly activated. Often, the counter-ion of the Lewis acid (e.g., halide) or a solvent molecule can act as the nucleophile.

The flowchart below provides a logical guide for choosing the correct reaction pathway.

Caption: Decision matrix for controlling the reactivity of this compound.

Conclusion and Future Outlook

This compound is a paradigm of modern building block design. It offers two distinct, highly valuable modes of reactivity that can be selected with a high degree of predictability by careful control of reaction conditions. The SN2 pathway provides a robust entry to a diverse range of 3,3-disubstituted oxetanes, while the acid-catalyzed ring-opening pathway allows for the creation of complex, fluorinated acyclic structures. For researchers and drug development professionals, mastering the dual reactivity of this scaffold opens the door to novel chemical space and provides a powerful tool for the synthesis of next-generation therapeutics.

References

-

Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. Available at: [Link]

-

Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters. Available at: [Link]

-

Shashikumar, N. D., et al. (2018). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

-

Gauffre, F., et al. (2016). Olefination approaches and ring-opening of oxetane derivatives. European Journal of Organic Chemistry. Available at: [Link]

-

Amazon Web Services S3. This compound. Available at: [Link]

-

Sun, J., et al. (2015). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Chemical Communications. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2017). Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Journal of Organic Chemistry. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Gillaizeau, I., et al. (2020). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]

-

News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

-

Gauffre, F., et al. (2016). Oxetane Ring-Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. European Journal of Organic Chemistry. Available at: [Link]

-

Douglas, J. J., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

-

Lequeux, T., et al. (2015). Synthesis of Fluorine-Containing 3,3-Disubstituted Oxetanes and Alkylidene Oxetanes. European Journal of Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Carreira, E. M. & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of the American Chemical Society. Available at: [Link]

-

Sandford, G. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Trends in Chemistry. Available at: [Link]

-

Douglas, J. J., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health. Available at: [Link]

-

ChemUniverse. This compound [P46468]. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Elucidating the Stability and Optimal Storage of 3-Fluoro-3-(iodomethyl)oxetane

Abstract

3-Fluoro-3-(iodomethyl)oxetane is a cornerstone building block for medicinal chemists, enabling the introduction of the valuable 3-fluoro-oxetane motif into drug candidates to enhance properties such as metabolic stability and solubility.[1][2][3] However, its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability of this compound, grounded in first principles of its molecular structure and supported by empirical evidence. We will dissect the inherent liabilities of the oxetane ring and the carbon-iodine bond, delineate the primary degradation pathways, and establish field-proven protocols for storage and handling to ensure its long-term viability in research and development settings.

Introduction: A Molecule of Strategic Importance